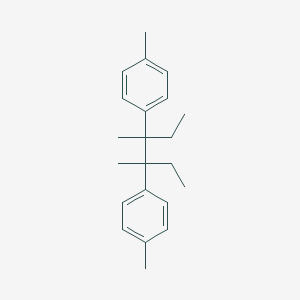![molecular formula C22H24O4S2 B14219370 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate CAS No. 819079-73-7](/img/structure/B14219370.png)
2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate is a chemical compound known for its unique structural features and potential applications in various fields. This compound consists of a hept-2-yn-1-yl group attached to a sulfanyl group, which is further connected to a phenyl ring. The phenyl ring is substituted with a (4-methylbenzene-1-sulfonyl)acetate group. The combination of these functional groups imparts distinct chemical properties to the compound.
Métodos De Preparación
The synthesis of 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate involves several steps. One common synthetic route includes the following steps:
Formation of Hept-2-yn-1-yl Sulfanyl Intermediate: This step involves the reaction of hept-2-yne with a suitable thiol reagent under controlled conditions to form the hept-2-yn-1-yl sulfanyl intermediate.
Attachment to Phenyl Ring: The intermediate is then reacted with a phenyl derivative, typically through a nucleophilic substitution reaction, to attach the hept-2-yn-1-yl sulfanyl group to the phenyl ring.
Introduction of (4-Methylbenzene-1-sulfonyl)acetate Group:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the compound.
Análisis De Reacciones Químicas
2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the alkyne group, using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The alkyne group can participate in click chemistry reactions, allowing for the conjugation of the compound to various biomolecules. The phenyl ring and ester group contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar compounds to 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate include:
2-[(Hept-2-yn-1-yl)sulfanyl]phenyl acetate: Lacks the (4-methylbenzene-1-sulfonyl) group, resulting in different chemical properties and reactivity.
Phenyl (4-methylbenzene-1-sulfonyl)acetate:
Hept-2-yn-1-yl sulfanyl acetate: Lacks the phenyl ring, leading to different chemical behavior and uses.
Propiedades
Número CAS |
819079-73-7 |
|---|---|
Fórmula molecular |
C22H24O4S2 |
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
(2-hept-2-ynylsulfanylphenyl) 2-(4-methylphenyl)sulfonylacetate |
InChI |
InChI=1S/C22H24O4S2/c1-3-4-5-6-9-16-27-21-11-8-7-10-20(21)26-22(23)17-28(24,25)19-14-12-18(2)13-15-19/h7-8,10-15H,3-5,16-17H2,1-2H3 |
Clave InChI |
XRSOEESECZQAGI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CCSC1=CC=CC=C1OC(=O)CS(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


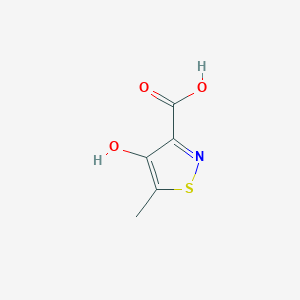

![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14219305.png)
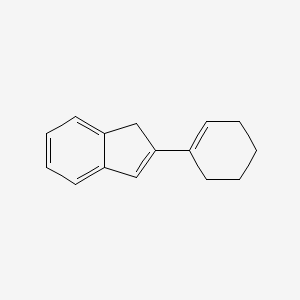
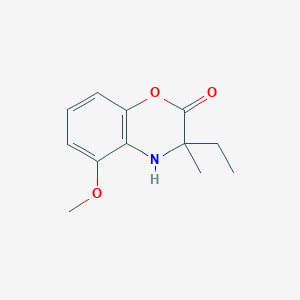
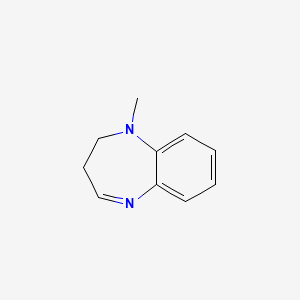
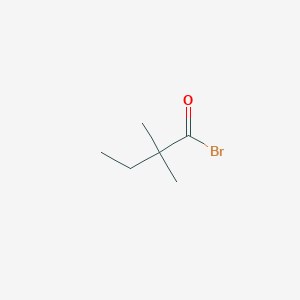
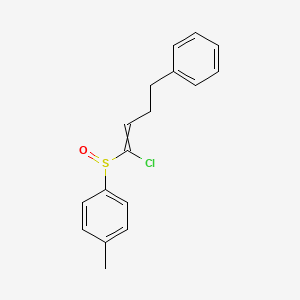
![Morpholine, 4-[3-(diphenylphosphinyl)-1,3-diphenyl-1,2-propadienyl]-](/img/structure/B14219337.png)
![N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14219344.png)
![N-[2-(4-Nitroanilino)ethyl]formamide](/img/structure/B14219345.png)
![1-[(4S)-4-Benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14219353.png)
![4,4'-Bis[(2-ethenylphenyl)methoxy]-2,2',3,3',5,5'-hexamethyl-1,1'-biphenyl](/img/structure/B14219358.png)
